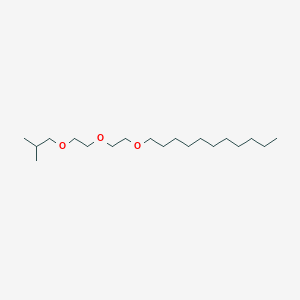
2-Amino-3-mercaptobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-mercaptobenzoic acid typically involves the reaction of 2-aminobenzenethiol with various reagents. One common method is the condensation reaction with aldehydes or ketones, followed by cyclization. For instance, the Brønsted acid-catalyzed condensation of 2-aminobenzenethiol with 2,4-pentanedione generates a ketamine intermediate, which undergoes intramolecular nucleophilic addition and C-C bond cleavage to form the target product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-mercaptobenzoic acid has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Wirkmechanismus
The mechanism of action of 2-amino-3-mercaptobenzoic acid involves its interaction with various molecular targets. The thiol group can form strong covalent bonds with metal ions and proteins, influencing their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Mercaptobenzoic acid
- 3-Mercaptobenzoic acid
- 4-Mercaptobenzoic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
- 6-Mercaptohexanoic acid
Comparison: 2-Amino-3-mercaptobenzoic acid is unique due to the presence of both an amino and a thiol group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a thiol group. Additionally, the amino group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-amino-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H7NO2S/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,8H2,(H,9,10) |
InChI-Schlüssel |
SBWAZQNXNSMQEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)



![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



